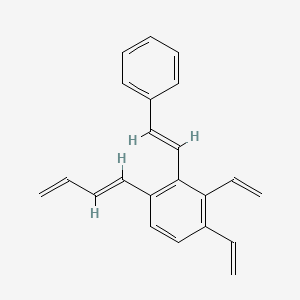
Styrene,butadiene,divinylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Styrene, butadiene, and divinylbenzene are important monomers used in the production of various polymers. Styrene is a colorless liquid that is used to make polystyrene and other copolymers. Butadiene is a gas that is used in the production of synthetic rubber. Divinylbenzene is a cross-linking agent that is used to produce ion exchange resins and other cross-linked polymers. When combined, these monomers can form copolymers with unique properties that are useful in a wide range of applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of styrene, butadiene, and divinylbenzene copolymers typically involves free radical polymerization. This process can be carried out using various techniques, including suspension, emulsion, and solution polymerization. The choice of technique depends on the desired properties of the final product.
Suspension Polymerization: In this method, the monomers are dispersed in water with the help of a stabilizing agent. The polymerization is initiated by a free radical initiator, such as benzoyl peroxide or azobisisobutyronitrile (AIBN).
Emulsion Polymerization: This technique involves the use of surfactants to create micelles in which the polymerization occurs. The monomers are emulsified in water, and the polymerization is initiated by a water-soluble initiator, such as potassium persulfate.
Solution Polymerization: In this method, the monomers are dissolved in a suitable solvent, and the polymerization is initiated by a free radical initiator.
Industrial Production Methods
Industrial production of styrene, butadiene, and divinylbenzene copolymers often involves continuous processes to ensure consistent product quality and high production rates. The choice of production method depends on the specific application and desired properties of the final product.
Chemical Reactions Analysis
Types of Reactions
Styrene, butadiene, and divinylbenzene copolymers can undergo various chemical reactions, including oxidation, reduction, and substitution.
Oxidation: The copolymers can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can be carried out using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; temperatures between 20-80°C.
Reduction: Sodium borohydride, lithium aluminum hydride; temperatures between 0-50°C.
Substitution: Halogens, alkylating agents; temperatures between 20-100°C.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can produce hydroxyl or carboxyl-functionalized polymers, while substitution can introduce halogen or alkyl groups into the polymer .
Scientific Research Applications
Styrene, butadiene, and divinylbenzene copolymers have a wide range of scientific research applications, including:
Biology: The copolymers can be functionalized with biomolecules for use in biosensors and bioseparation.
Medicine: The copolymers are used in drug delivery systems and as materials for medical devices.
Industry: The copolymers are used in the production of ion exchange resins, adhesives, and coatings.
Mechanism of Action
The mechanism of action of styrene, butadiene, and divinylbenzene copolymers depends on their specific application. For example, in catalysis, the copolymers can act as supports for metal catalysts, providing a high surface area for the reaction to occur . In drug delivery, the copolymers can encapsulate drugs and release them in a controlled manner .
Comparison with Similar Compounds
Styrene, butadiene, and divinylbenzene copolymers can be compared with other similar compounds, such as:
Polystyrene: Polystyrene is a homopolymer of styrene and has different properties compared to the copolymer.
Polybutadiene: Polybutadiene is a homopolymer of butadiene and is primarily used in the production of synthetic rubber.
Divinylbenzene Copolymers: These copolymers can be cross-linked with other monomers to produce materials with different properties.
The uniqueness of styrene, butadiene, and divinylbenzene copolymers lies in their ability to combine the properties of all three monomers, resulting in materials with a wide range of applications and properties .
Properties
Molecular Formula |
C22H20 |
|---|---|
Molecular Weight |
284.4 g/mol |
IUPAC Name |
1-[(1E)-buta-1,3-dienyl]-3,4-bis(ethenyl)-2-[(E)-2-phenylethenyl]benzene |
InChI |
InChI=1S/C22H20/c1-4-7-13-20-16-15-19(5-2)21(6-3)22(20)17-14-18-11-9-8-10-12-18/h4-17H,1-3H2/b13-7+,17-14+ |
InChI Key |
RMCJTQBFLGKYFS-OHGNNXCFSA-N |
Isomeric SMILES |
C=C/C=C/C1=C(C(=C(C=C1)C=C)C=C)/C=C/C2=CC=CC=C2 |
Canonical SMILES |
C=CC=CC1=C(C(=C(C=C1)C=C)C=C)C=CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















